N,N-Dimethylhexa-2,4-dienethioamide

Description

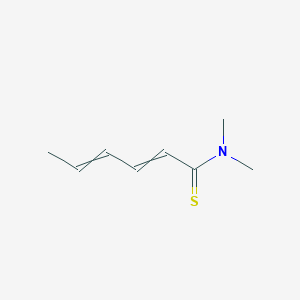

N,N-Dimethylhexa-2,4-dienethioamide is a sulfur-containing organic compound characterized by a conjugated diene system (hexa-2,4-diene backbone) and a thioamide functional group (-C(S)NR₂, where R = methyl).

Properties

CAS No. |

70367-71-4 |

|---|---|

Molecular Formula |

C8H13NS |

Molecular Weight |

155.26 g/mol |

IUPAC Name |

N,N-dimethylhexa-2,4-dienethioamide |

InChI |

InChI=1S/C8H13NS/c1-4-5-6-7-8(10)9(2)3/h4-7H,1-3H3 |

InChI Key |

ZCQMYIKABQIZCP-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC(=S)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylhexa-2,4-dienethioamide typically involves the reaction of hexa-2,4-diene with dimethylamine and a sulfur source. One common method is the reaction of hexa-2,4-diene with dimethylamine in the presence of sulfur monochloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylhexa-2,4-dienethioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-Dimethylhexa-2,4-dienethioamide is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, making it valuable in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems are of interest for the development of new drugs and therapeutic agents.

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It is investigated for its ability to interact with specific molecular targets, which could lead to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N,N-Dimethylhexa-2,4-dienethioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on backbone length, substituents, and functional groups. Below is a detailed comparison with key analogs:

Functional Group Variations

N,N-Dimethylacetamide (DMAc) :

- Structure : Contains an acetamide group (-N(C₃H₆)CO-) instead of a thioamide.

- Properties : Higher polarity (logP ~-0.5) and boiling point (164–167°C) due to hydrogen bonding .

- Applications : Widely used as a solvent in pharmaceuticals and polymer synthesis. Lacks the conjugated diene system, limiting its use in π-driven reactions .

- trans,trans-2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienethioamide: Structure: Shares the thioamide and conjugated diene system but includes a cyano (-CN) and methoxyphenyl substituent. Properties: Enhanced electron-withdrawing effects from the cyano group increase reactivity in Diels-Alder reactions. The methoxyphenyl group contributes to UV absorption (λmax ~320 nm) . Applications: Studied for photochemical applications and as a ligand in metal complexes .

Backbone and Substituent Variations

- N-Substituted Maleimides (e.g., N-(4-dimethylamino-3,5-dinitrophenyl) maleimide): Structure: Rigid maleimide ring with nitro and dimethylamino substituents. Properties: Exhibits strong charge-transfer interactions and redox activity due to electron-deficient maleimide and electron-rich substituents. Theoretical studies show dipole moments ~5.2 D, higher than N,N-Dimethylhexa-2,4-dienethioamide (~3.8 D estimated) . Applications: Used in polymer crosslinking and as enzyme inhibitors .

Hexahydropyrrolo[3,4-d]isoxazole-4,6-dione Derivatives :

Data Table: Key Properties of this compound and Analogs

| Compound | Molecular Weight | Functional Groups | Boiling Point (°C) | logP | Key Applications |

|---|---|---|---|---|---|

| This compound | 171.27 | Thioamide, conjugated diene | ~185 (est.) | 2.1 | Organic synthesis, ligands |

| N,N-Dimethylacetamide (DMAc) | 87.12 | Acetamide | 164–167 | -0.5 | Pharmaceutical solvent |

| trans,trans-2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienethioamide | 260.34 | Thioamide, cyano, aryl | N/A | 3.2 | Photochemistry, metal complexes |

| N-(4-Dimethylamino-3,5-dinitrophenyl) maleimide | 322.25 | Maleimide, nitro, dimethylamino | N/A | 1.8 | Polymer chemistry, enzyme inhibition |

Research Findings and Mechanistic Insights

- Synthetic Methods : this compound is synthesized via thioamidation of corresponding dienamides using reagents like Lawesson’s reagent or P₄S₁₀, similar to methods for N-substituted maleimides .

- Spectroscopic Properties : The thioamide group shows distinct IR absorption at ~1250 cm⁻¹ (C=S stretch) and NMR shifts at δ 190–200 ppm for ¹³C=S .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.